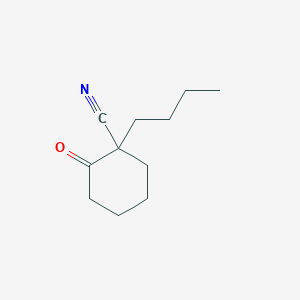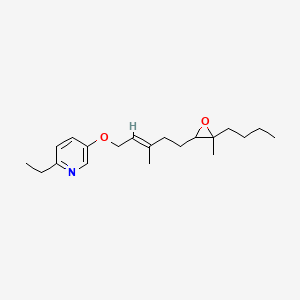
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a butyl-methyloxiranyl group and a pentenyl-oxy group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxiranyl and pentenyl intermediates separately, followed by their coupling to the pyridine ring.
Synthesis of Oxiranyl Intermediate: The oxiranyl group can be synthesized through the epoxidation of an appropriate alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Synthesis of Pentenyl Intermediate: The pentenyl group can be prepared via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling to Pyridine Ring: The final step involves the coupling of the oxiranyl and pentenyl intermediates to the pyridine ring through an etherification reaction, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio-substituted pyridine derivatives.
科学研究应用
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- involves its interaction with specific molecular targets and pathways. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
- Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-methyl-
- Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-propyl-
Uniqueness
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both oxiranyl and pentenyl groups enhances its reactivity and potential for diverse applications.
属性
CAS 编号 |
71524-13-5 |
|---|---|
分子式 |
C20H31NO2 |
分子量 |
317.5 g/mol |
IUPAC 名称 |
5-[(E)-5-(3-butyl-3-methyloxiran-2-yl)-3-methylpent-2-enoxy]-2-ethylpyridine |
InChI |
InChI=1S/C20H31NO2/c1-5-7-13-20(4)19(23-20)11-8-16(3)12-14-22-18-10-9-17(6-2)21-15-18/h9-10,12,15,19H,5-8,11,13-14H2,1-4H3/b16-12+ |
InChI 键 |
HZHZCYRKQBDPJA-FOWTUZBSSA-N |
手性 SMILES |
CCCCC1(C(O1)CC/C(=C/COC2=CN=C(C=C2)CC)/C)C |
规范 SMILES |
CCCCC1(C(O1)CCC(=CCOC2=CN=C(C=C2)CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


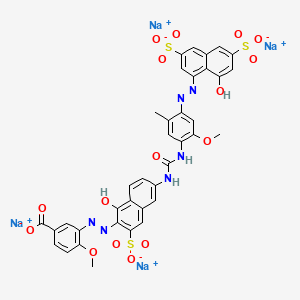
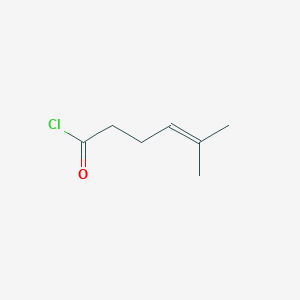
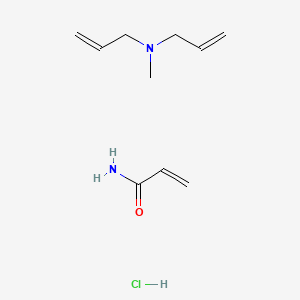
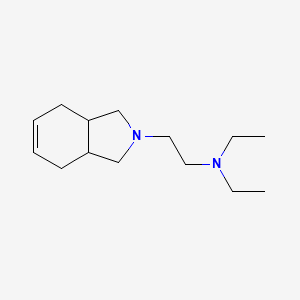
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
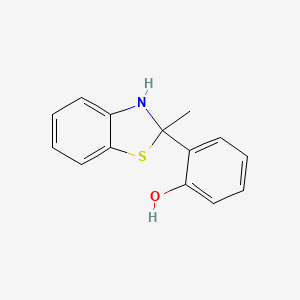
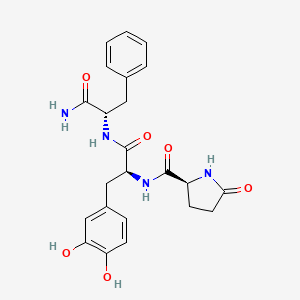
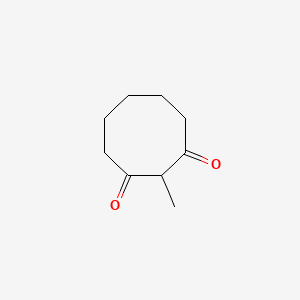
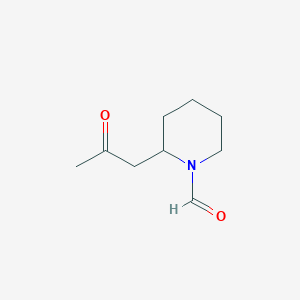
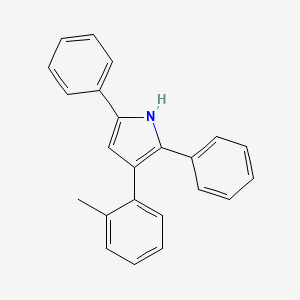
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
